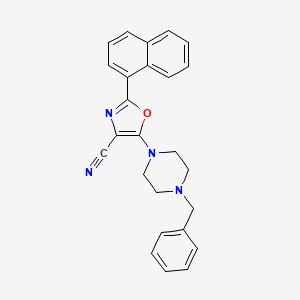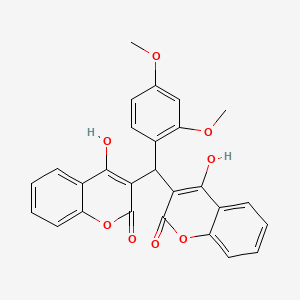![molecular formula C21H21N3O2S B11142609 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide](/img/structure/B11142609.png)
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is a complex organic compound that features a pyridazine ring substituted with a phenyl group containing a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the phenyl and phenethylacetamide groups. Key steps may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-(methylsulfanyl)phenyl group can be carried out via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Amidation: The final step involves the coupling of the pyridazine derivative with phenethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazine derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
- Ethyl acetoacetate
- 3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine
Uniqueness
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is unique due to its specific substitution pattern on the pyridazine ring and the presence of the methylsulfanyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C21H21N3O2S/c1-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)15-20(25)22-14-13-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,22,25) |
InChI Key |
PXUZEUWHLOACLV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-{1-[(2-methoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11142529.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142535.png)
![methyl N-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate](/img/structure/B11142543.png)
![allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11142554.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B11142556.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142557.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142560.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142563.png)

![(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142577.png)
![3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11142582.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11142587.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11142612.png)
